(2S)-1-phenoxypropan-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1700-83-0 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(2S)-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
PJLPIMLERDDFLC-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Investigations
Mechanistic Pathways of Amination Reactions
The primary route to synthesizing 1-phenoxypropan-2-amine involves the amination of a suitable precursor, often through the ring-opening of an epoxide. Understanding the mechanistic details of this transformation is essential for optimizing reaction conditions and achieving high yields and selectivity.
Exploration of Oxirane Ring-Opening Mechanisms with Nitrogen Nucleophiles
The synthesis of (2S)-1-phenoxypropan-2-amine can be achieved through the nucleophilic ring-opening of a chiral phenoxy-substituted epoxide, such as (R)-1-phenoxy-2,3-epoxypropane, by a nitrogen nucleophile like ammonia (B1221849). This reaction typically proceeds via an S(_N)2 mechanism. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even by neutral nucleophiles like ammonia.
The reaction of styrene (B11656) oxide with ammonia provides a well-studied analogy for this transformation. researchgate.net In such reactions, the nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring. The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of phenoxy-substituted epoxides, the attack is generally favored at the less sterically hindered carbon atom.
A patented industrial process describes the production of 1-phenoxy-2-aminopropane by reacting 1-methyl-2-phenoxyethanol with ammonia in the presence of a copper-chromium catalyst and hydrogen. nih.gov This process, while not a direct epoxide ring-opening, involves the reductive amination of a related precursor, highlighting an alternative pathway to the target amine.
The general mechanism for the S(_N)2 ring-opening of an epoxide by an amine involves the backside attack of the nitrogen nucleophile on one of the epoxide carbons, leading to the inversion of stereochemistry at that center. For the synthesis of (2S)-1-phenoxypropan-2-amine from (R)-1-phenoxy-2,3-epoxypropane, the ammonia would attack the C2 carbon, resulting in the desired (S)-enantiomer.
Quantum Chemical Studies of Reaction Intermediates and Transition States
Quantum chemical methods are powerful tools for elucidating the detailed mechanisms of chemical reactions, including the formation of (2S)-1-phenoxypropan-2-amine. organic-chemistry.orgrsc.org These computational approaches can provide insights into the structures and energies of reactants, products, intermediates, and transition states, which are often difficult to determine experimentally.
For the ring-opening of a phenoxy-substituted epoxide with ammonia, quantum chemical calculations can be employed to model the reaction pathway. These studies can help to:
Determine the preferred site of nucleophilic attack: By calculating the activation energies for the attack at both C2 and C3 of the epoxide ring, the regioselectivity of the reaction can be predicted.
Characterize the transition state: The geometry of the transition state for the C-N bond formation can be optimized, providing information about the bond-breaking and bond-forming processes.
Analyze the role of the catalyst: In catalyzed reactions, computational models can help to understand how the catalyst interacts with the reactants to lower the activation energy.
Stereochemical Control and Regioselectivity Studies
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis of (2S)-1-phenoxypropan-2-amine is of paramount importance.
Factors Influencing Enantiomeric Purity in Chiral Transformations
Achieving high enantiomeric purity of (2S)-1-phenoxypropan-2-amine can be accomplished through various strategies, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.
One common approach is the use of chiral catalysts in the asymmetric synthesis of β-amino alcohols. nih.govnih.govgoogle.com Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. nih.gov These catalysts can activate substrates and control the stereochemical outcome of the reaction. For the synthesis of chiral vicinal amino alcohols, methods such as the reduction of α-amino carbonyl compounds, cross-coupling of imines with carbonyls, and aminohydroxylation of alkenes have been developed. nih.gov
Enzymatic kinetic resolution is another highly effective method for obtaining enantiomerically pure amines. This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, the enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related compound, has been optimized to produce the (S)-enantiomer with high enantiomeric purity. nih.govnih.gov The efficiency of such resolutions is influenced by factors like the choice of enzyme, solvent, and acylating agent.
| Factor | Influence on Enantiomeric Purity | Example |
| Chiral Catalyst | Directs the formation of one enantiomer over the other. | Use of a chiral BINOL-derived catalyst in a Petasis borono-Mannich reaction to produce chiral 1,2-amino alcohols. nih.gov |
| Enzyme | Selectively acylates one enantiomer in a racemic mixture. | Candida rugosa lipase (B570770) used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol. nih.govnih.gov |
| Solvent | Can affect enzyme activity and enantioselectivity. | A two-phase system of [EMIM][BF4] and toluene (B28343) was found to be optimal for the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol. nih.govnih.gov |
| Acylating Agent | The nature of the acyl donor can impact the reaction rate and selectivity. | Isopropenyl acetate (B1210297) was identified as an effective acetylating agent in the enzymatic resolution of a β-blocker building block. nih.govnih.gov |
| Starting Material | The chirality of the starting material can be transferred to the product. | Synthesis from a chiral pool precursor like an amino acid. nih.gov |
Regioselective Functionalization of the Propan-2-amine Backbone
The propan-2-amine backbone of (2S)-1-phenoxypropan-2-amine offers several sites for potential functionalization. Regioselective reactions allow for the specific modification of one position over others, enabling the synthesis of a diverse range of derivatives.
The primary amine group is the most reactive site for many functionalization reactions. However, regioselective C-H functionalization of the carbon backbone presents a more challenging yet powerful strategy for creating structural diversity. While specific examples for the 1-phenoxypropan-2-amine scaffold are scarce in the literature, general principles of regioselective C-H functionalization can be applied.
For instance, recent advances in the regioselective C-H functionalization of free phenols and fused heterocyclic systems demonstrate the potential for site-selective modifications. researchgate.net These methods often employ directing groups to guide the catalyst to a specific C-H bond. In the context of (2S)-1-phenoxypropan-2-amine, the phenoxy group or a derivative of the amine could potentially act as a directing group to facilitate regioselective functionalization of the aromatic ring or the aliphatic backbone.
Furthermore, the unprotected alicyclic amines can undergo regioselective α-C–H bond phosphonylation, highlighting a potential route for functionalization at the C2 position of the propan-2-amine backbone.
Derivatization and Functionalization Strategies
The primary amine group of (2S)-1-phenoxypropan-2-amine hydrochloride is a versatile handle for a wide array of derivatization and functionalization reactions. These modifications can be used to synthesize new compounds with altered physicochemical properties and biological activities.
Common derivatization strategies for primary amines include N-alkylation, acylation to form amides, and reaction with isocyanates to form ureas.
N-Alkylation: The direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, under controlled conditions or by using alternative methods like reductive amination, selective mono-alkylation can be achieved. Catalytic N-alkylation of amines with alcohols offers a greener alternative to traditional methods.
Amide Formation: The reaction of (2S)-1-phenoxypropan-2-amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) readily forms amides. This is a robust and widely used transformation in organic synthesis. researchgate.netrsc.org A variety of amide derivatives can be prepared, introducing different functional groups and structural motifs.
Urea (B33335) Formation: The reaction of the primary amine with an isocyanate or a carbamoylating agent leads to the formation of urea derivatives. researchgate.netnih.gov These derivatives are of interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.
| Derivative Type | Reagents and Conditions | Potential Functional Groups Introduced |
| N-Alkylamines | Alkyl halide and base; or Aldehyde/ketone and a reducing agent (reductive amination); or Alcohol and a catalyst. | Alkyl, benzyl, or other substituted carbon chains. |
| Amides | Carboxylic acid and a coupling agent (e.g., EDCI, HOBt); or Acid chloride and a base; or Ester and a strong base. | A wide variety of acyl groups, introducing aromatic, heterocyclic, or aliphatic moieties. |
| Ureas | Isocyanate; or Carbamoyl (B1232498) chloride; or Phosgene equivalent followed by another amine. | Substituted or unsubstituted carbamoyl groups. |
Synthesis of Substituted 1-Phenoxypropan-2-amine Derivatives
The synthesis of substituted 1-phenoxypropan-2-amine derivatives can be achieved through several strategic pathways, primarily involving the modification of the phenoxy or amine group. A common approach begins with the synthesis of substituted 1-phenoxypropan-2-ones, which then undergo reductive amination.
One general method involves the reaction of a substituted phenol (B47542) with α-chloroacetone in the presence of potassium carbonate and potassium iodide in dry acetone. rsc.org This reaction yields the corresponding 1-phenoxypropan-2-one derivative. The subsequent conversion to the amine can be accomplished through various reductive amination protocols. For instance, reaction with ammonia in the presence of a copper-chromium catalyst and hydrogen gas can produce the desired 1-phenoxy-2-aminopropane derivative. google.com
Another key strategy involves the direct alkylation of ammonia or an amine with a suitable precursor. libretexts.org However, this method can sometimes lead to mixtures of primary, secondary, and tertiary amines. libretexts.org A more controlled approach is the reduction of nitriles or amides. libretexts.org For example, a substituted phenoxyacetonitrile (B46853) could be reduced to the corresponding amine.
The synthesis of N-substituted derivatives is also of significant interest. This can be achieved by reacting the primary amine of (2S)-1-phenoxypropan-2-amine with various electrophiles. For instance, acylation with an acid chloride or coupling with a carboxylic acid can yield amide derivatives. rsc.org A specific example is the reaction with (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid in the presence of 4-methylmorpholine (B44366) and ethyl chloroformate to produce an N-acylated derivative. rsc.org
Below is a table summarizing the synthesis of various substituted 1-phenoxypropan-2-amine derivatives:
| Derivative Name | Starting Materials | Key Reagents | Reference |
| 1-(4-(benzyloxy)phenoxy)propan-2-amine | 4-(benzyloxy)phenol, α-chloroacetone, Ammonia | K2CO3, KI, Pd/C, H2 | rsc.org |
| 1-(4-(trifluoromethoxy)phenoxy)propan-2-amine | 4-(trifluoromethoxy)phenol, α-chloroacetone, Ammonia | K2CO3, KI | rsc.org |
| 1-(3,5-dimethylphenoxy)-2-aminopropane | 1-methyl-2-(3,5-dimethylphenoxy)ethanol, Ammonia | Copper-chromium catalyst, H2 | google.com |
| Isopropyl ((2S)-3-methyl-1-oxo-1-((1-phenoxypropan-2-yl)amino)butan-2-yl)carbamate | 1-phenoxypropan-2-amine, (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid | 4-methylmorpholine, ethyl chloroformate | rsc.org |
Formation of Heterocyclic Systems Incorporating the Amine Moiety
The primary amine functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. nih.govuomustansiriyah.edu.iq These reactions often involve condensation with bifunctional electrophiles, leading to the formation of rings of varying sizes and functionalities.
One common strategy is the reaction with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For instance, condensation with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) or a related heterocyclic system. Similarly, reaction with a β-keto ester could yield a dihydropyridinone derivative.
The formation of five-membered heterocyclic rings such as imidazoles or oxazoles is also conceivable. The synthesis of imidazoles can be achieved by reacting the amine with an α-dicarbonyl compound and an aldehyde, a variation of the Radziszewski imidazole (B134444) synthesis. The formation of oxazolidines can occur through the reaction of the corresponding amino alcohol derivative with an aldehyde or ketone. google.com
Furthermore, the amine can be utilized in multicomponent reactions to construct more complex heterocyclic frameworks. These reactions, which involve the combination of three or more reactants in a single step, offer an efficient route to diverse molecular scaffolds.
The synthesis of heterocyclic systems often relies on the nucleophilicity of the amine nitrogen. uomustansiriyah.edu.iq The reaction conditions, such as solvent, temperature, and the use of catalysts, play a crucial role in directing the reaction towards the desired heterocyclic product. nih.gov
Below is a table outlining potential heterocyclic systems that can be synthesized from 1-phenoxypropan-2-amine derivatives:
| Heterocyclic System | Potential Reactants | General Reaction Type | Reference |
| Oxazolidine | Aldehyde or Ketone | Condensation | google.com |
| Pyrazole | Hydrazine derivative and a 1,3-dicarbonyl compound derived from the amine | Cyclocondensation | nih.gov |
| Thiazine | Thiourea and an alkynyl aldehyde | Cycloaddition | nih.gov |
| Furan | Aryl alkynyl aldehyde and a 1,3-dicarbonyl compound | Annulation | nih.gov |
| Indole | Quinone | Condensation | rsc.org |
Investigation of Byproduct Formation and Impurity Profiling
The synthesis of this compound is susceptible to the formation of various byproducts and impurities, which can arise from side reactions or the presence of impurities in the starting materials. A thorough understanding of these impurities is crucial for ensuring the quality and purity of the final product.
One potential byproduct is the formation of dialkylated amines, where the primary amine reacts with a second molecule of the alkylating agent. libretexts.org In syntheses starting from substituted phenols, impurities related to the starting phenol, such as regioisomers, can carry through the reaction sequence.
In the reductive amination of 1-phenoxypropan-2-one, incomplete reaction can lead to the presence of the starting ketone as an impurity. Over-reduction can also occur, potentially leading to the formation of 1-phenoxypropan-2-ol. In a specific example of a related synthesis, 2,6-xylenol was identified as a significant byproduct. google.com
During the synthesis of phenoxybenzamine (B1677643), a related compound, several impurities have been identified, including Phenoxybenzamine Impurity C, which is (2Ξ)-N-(2-chloroethyl)-1-phenoxypropan-2-amine. pharmaffiliates.com Other identified impurities in similar structures include tertiary amine derivatives and nitroso impurities. synzeal.comsynzeal.com The formation of an aziridinium (B1262131) species has also been noted as a potential reactive intermediate and impurity. uspnf.com
Impurity profiling is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS) for identification. The development of robust analytical methods is essential for the detection and quantification of these impurities.
Below is a table of known and potential impurities in the synthesis of this compound and related compounds:
| Impurity Name | Chemical Structure/Description | Potential Origin | Reference |
| 2,6-Xylenol | C8H10O | Byproduct from synthesis using substituted phenols | google.com |
| (2Ξ)-N-(2-chloroethyl)-1-phenoxypropan-2-amine | C11H16ClNO | Impurity in related phenoxybenzamine synthesis | pharmaffiliates.com |
| Phenoxybenzamine alcohol | C18H23NO2 | Degradation or byproduct | uspnf.com |
| Phenoxybenzamine aziridinium | Reactive intermediate | In-situ formation | uspnf.com |
| N-(2-Chloroethyl)-N-(1-phenoxypropan-2-yl)nitrous amide | C11H15ClN2O2 | Nitroso impurity from side reactions | synzeal.com |
Advanced Analytical Characterization and Method Development
Methodologies for Enantiomeric Purity and Enantiomeric Excess Determination
The accurate determination of enantiomeric purity is critical for chiral compounds. Several chromatographic techniques are employed for this purpose, each with its own set of advantages.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of (2S)-1-phenoxypropan-2-amine, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used for the resolution of chiral amines. yakhak.org
The development of a chiral HPLC method involves a systematic optimization of the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for amine compounds. nih.gov Detection is commonly achieved using a UV detector, as the phenyl group in the molecule is a chromophore.
A typical set of HPLC conditions for the enantiomeric analysis of a primary amine like (2S)-1-phenoxypropan-2-amine hydrochloride is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) or similar |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Note: These are representative conditions and may require optimization for specific applications. |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. For a polar and non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. The resulting diastereomers are then separated on a chiral capillary column. Flame Ionization Detection (FID) is a common detector for this application, providing a robust and sensitive response to organic compounds.
The choice of derivatizing agent is crucial and will be discussed in the following section. Once derivatized, the sample is injected into the GC system, where the diastereomers are separated based on their differential interactions with the chiral stationary phase. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the determination of the enantiomeric excess.
Derivatization in chiral analysis serves to convert a pair of enantiomers into a pair of diastereomers, which can then be separated by non-chiral chromatographic methods like standard GC or HPLC. wikipedia.org For a primary amine such as (2S)-1-phenoxypropan-2-amine, a variety of chiral derivatizing agents (CDAs) can be employed. researchgate.netresearchgate.net
These agents are themselves enantiomerically pure and react with the amine group to form a covalent bond. Some common classes of CDAs for primary amines include:
Chiral Acylating Reagents: An example is N-trifluoroacetyl-L-prolyl chloride (TFAPC), which reacts with the amine to form a diastereomeric amide. nih.gov
Chiral Isocyanates: These react with the amine to form diastereomeric ureas.
Chiral Aldehydes: These react with the primary amine to form diastereomeric imines. researchgate.net
The selection of a CDA depends on factors such as reaction kinetics, yield, and the stability of the resulting diastereomers. nih.gov The use of CDAs has, to some extent, been superseded by the widespread availability of high-performance chiral HPLC columns, but it remains a valuable strategy, particularly for GC analysis. wikipedia.org
Comprehensive Structural Elucidation Techniques (Beyond Basic Identification)
Beyond confirming the basic identity of this compound, advanced spectroscopic techniques are employed for detailed structural elucidation and to study its conformational properties.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for confirming the molecular formula. When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the detailed analysis of fragmentation pathways.
For (2S)-1-phenoxypropan-2-amine, the fragmentation pattern in positive-ion electrospray ionization (ESI) would likely be initiated by protonation at the amine nitrogen. Subsequent fragmentation could proceed through several pathways, including:
Loss of the phenoxy group: Cleavage of the ether bond could lead to the loss of a phenoxy radical or phenol (B47542) molecule.
Cleavage adjacent to the nitrogen: Alpha-cleavage is common for amines and could result in the loss of a methyl group or the cleavage of the propanamine backbone.
Loss of ammonia (B1221849): Fragmentation could also involve the elimination of the amino group.
By analogy with structurally related compounds like ketamine analogues, characteristic losses can be predicted, aiding in the structural confirmation of novel derivatives or the identification of impurities. mdpi.com
Hypothetical Fragmentation of (2S)-1-phenoxypropan-2-amine
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₆H₅O]⁺ | Phenoxy radical | Propan-2-aminium ion |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia | 1-phenoxypropene ion |
While one-dimensional ¹H and ¹³C NMR are standard for basic identification, advanced NMR techniques provide deeper structural insights.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules. For instance, in a molecule like (2S)-1-phenoxypropan-2-amine, which shares structural similarities with propafenone, these techniques would be crucial for differentiating the protons on the propanamine chain and assigning the carbons in the phenyl ring. nih.gov
COSY would reveal the coupling relationships between adjacent protons, for example, between the methine proton at the chiral center and the protons of the adjacent methyl and methylene (B1212753) groups.
HSQC would correlate each proton signal to its directly attached carbon atom.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the phenoxy group to the propanamine backbone.
Variable-Temperature (VT) NMR: This technique can be used to study the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that indicate the presence of different conformers and to study the energetics of their interconversion. This could provide insights into the rotational barriers around the C-O and C-N bonds in the flexible side chain of (2S)-1-phenoxypropan-2-amine.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its constituent bonds.
The primary amine hydrochloride group gives rise to several characteristic absorptions. A very broad and strong band is typically observed in the 2400-3200 cm⁻¹ region, which results from the N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺). This broadness is a result of hydrogen bonding. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are also expected, typically appearing around 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively.
The phenoxy moiety introduces distinct spectral features. Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The characteristic C=C stretching vibrations of the benzene (B151609) ring are observed as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the C-O-C stretching vibration of the aryl alkyl ether is a prominent feature, typically producing a strong, sharp band in the 1275-1200 cm⁻¹ range (asymmetric stretch) and another near 1075-1020 cm⁻¹ (symmetric stretch). nist.gov
The aliphatic propane (B168953) backbone contributes absorptions from C-H stretching and bending vibrations. The aliphatic C-H stretching bands are found in the 2850-2975 cm⁻¹ region. docbrown.info The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule as a whole. docbrown.info
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium Salt (-NH₃⁺) | N-H Stretch | 2400 - 3200 | Strong, Broad |
| Ammonium Salt (-NH₃⁺) | Asymmetric Bend | 1600 - 1575 | Medium |
| Ammonium Salt (-NH₃⁺) | Symmetric Bend | 1550 - 1500 | Medium |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak, Sharp |
| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| Aryl Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly crucial for this compound to unambiguously confirm its absolute configuration at the chiral center (the carbon atom bearing the amine group).
The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides detailed information on bond lengths, bond angles, and torsion angles within the molecule.
For chiral molecules like this compound, anomalous dispersion techniques are employed during data collection and refinement to establish the absolute stereochemistry. nih.gov By analyzing the intensities of specific pairs of reflections known as Bijvoet pairs, the correct enantiomer ((S) versus (R)) can be assigned with high confidence. nih.gov The refined Flack parameter is a key indicator, with a value close to zero confirming the correct absolute structure assignment. nih.gov The analysis provides unequivocal proof of the (2S) configuration, which is a critical quality attribute.
Beyond stereochemistry, X-ray crystallography reveals the solid-state conformation of the molecule and the packing arrangement within the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.
Impurity Profiling and Trace Analysis in Synthesized Batches
Impurity profiling is a critical aspect of quality control for any synthesized chemical compound, ensuring its purity and identifying potential byproducts from the manufacturing process. A robust analytical program is required to detect, identify, and quantify these impurities in batches of this compound.
Potential impurities could include starting materials, reagents, intermediates, byproducts from side reactions (e.g., over-alkylation, positional isomers), and degradation products. Given the structure, potential impurities might include the corresponding (R)-enantiomer, unreacted phenol or 2-aminopropanol precursors, or related substances like 2-phenoxypropan-1-amine. cymitquimica.com
HPLC with UV Detection and LC-MS/MS for Impurity Identification and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the workhorse technique for separating and quantifying impurities in chemical substances. pragolab.cz For this compound, a reversed-phase HPLC method would likely be developed. The aromatic phenoxy group provides a strong chromophore, making UV detection highly sensitive. The method would be optimized to achieve baseline separation of the main component from all known and potential impurities. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of unknown impurities detected by HPLC-UV. nih.gov The sample is first separated by LC, and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically effective for amines, generating the protonated molecular ion [M+H]⁺. nih.gov This ion is then fragmented in the mass spectrometer to produce a characteristic pattern of product ions. By analyzing this fragmentation pattern, the structure of the impurity can often be deduced or confirmed. This approach is highly sensitive and specific, allowing for the detection of trace-level impurities. jfda-online.com
Table 2: Typical LC-MS/MS Method Parameters for Amine Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) or HILIC for polar compounds |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient elution to resolve compounds with different polarities |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Full Scan for initial detection; Product Ion Scan (MS/MS) for structural confirmation |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification of known impurities |
Reference Standards for Byproducts and Related Substances
The accurate quantification of impurities requires the use of certified reference standards. sigmaaldrich.com A reference standard is a highly purified sample of a specific impurity that is used to calibrate the analytical instrument. Without a reference standard, the concentration of an impurity can only be estimated (e.g., by assuming its response factor is the same as the main compound), which can lead to significant inaccuracies.
For this compound, this involves synthesizing or isolating small quantities of potential byproducts and related substances identified during method development. These compounds are then thoroughly characterized to confirm their identity and purity, establishing them as reference standards. These standards are crucial for:
Peak Identification: Confirming the identity of peaks in a chromatogram by comparing retention times.
Method Validation: Assessing method performance characteristics such as accuracy, precision, and linearity for each specific impurity.
Accurate Quantification: Creating calibration curves to precisely measure the concentration of each impurity in a sample. nih.gov
The availability of a comprehensive library of reference standards is fundamental to a robust quality control strategy for the production of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on molecules similar to (2S)-1-phenoxypropan-2-amine hydrochloride utilize DFT to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For (2S)-1-phenoxypropan-2-amine, the amine group is expected to be a primary site for nucleophilic attack, a characteristic that can be quantified and visualized through MEP analysis. Quantum chemical studies of the reaction mechanism in ω-transaminases, enzymes relevant to amine synthesis, have been successfully investigated using DFT, providing a basis for understanding the reactivity of amine substrates. rsc.orgrsc.org
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.org The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the 1H and 13C NMR spectra of organic molecules. modgraph.co.uk These predictions are valuable for structural elucidation and for assigning experimental spectra.
For amine compounds, ab initio and semi-empirical methods have been shown to predict complex proton spectra with a root mean square (rms) error of approximately 0.1 to 0.2 ppm, although predicting the chemical shifts for NH protons can be less accurate due to their sensitivity to solvent and acid traces. modgraph.co.uk The protonation of the amine group to form the hydrochloride salt significantly affects the electronic environment and, consequently, the chemical shifts of nearby protons. modgraph.co.uk Recent advances in machine learning, sometimes combined with DFT data, have further improved the accuracy of 1H chemical shift predictions to a mean absolute error of less than 0.10 ppm for a wide range of small molecules. nih.gov
| Proton | Predicted δ (ppm) - GIAO/DFT | Experimental δ (ppm) - Reference | Splitting Pattern |
|---|---|---|---|
| CH3 | 1.10 | 1.07 | Doublet |
| CH | 2.75 | 2.70 | Septet |
| NH2 | 1.30 | 1.25 | Singlet |
Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of thermochemical properties and kinetic parameters. This involves locating transition states and calculating activation energies (Ea) and reaction enthalpies (ΔH). Such analyses are crucial for understanding reaction mechanisms and predicting reaction rates.
For a molecule like (2S)-1-phenoxypropan-2-amine, this approach can be applied to model its synthesis, for example, through the reductive amination of a corresponding ketone. youtube.com In the context of biocatalysis, DFT calculations have been used to study the detailed mechanism of ω-transaminases, identifying the rate-determining steps in the conversion of a substrate. rsc.orgrsc.org For instance, studies on the transamination of (S)-1-phenylethylamine revealed that the deprotonation of the external aldimine by an active site lysine (B10760008) residue is the rate-determining step. rsc.org This type of analysis provides a deep understanding of the factors controlling catalytic efficiency and stereoselectivity. rsc.orgnih.gov
| Reaction Step | Parameter | Calculated Value (Illustrative) |
|---|---|---|
| Transition State Formation | Activation Energy (Ea) | 18.5 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 22.0 kcal/mol | |
| Overall Reaction | Enthalpy of Reaction (ΔHrxn) | -15.2 kcal/mol |
| Gibbs Free Energy of Reaction (ΔGrxn) | -12.8 kcal/mol |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.
MD simulations are a powerful tool for assessing the structural stability and conformational flexibility of a molecule under different environmental conditions, such as varying temperature or solvent. mdpi.com By simulating the molecule over a period of time (from nanoseconds to microseconds), one can analyze its trajectory to understand its dynamic behavior. Key metrics like the root-mean-square deviation (RMSD) of atomic positions from an initial structure are used to quantify stability. A stable system will typically exhibit low and converging RMSD values over the simulation time. This approach can be used to predict how this compound might behave in different solvent environments, which is crucial for formulation and understanding its interactions in biological systems.
The synthesis of chiral amines is often achieved with high enantioselectivity using biocatalysts like ω-transaminases (ω-TAs). nih.govmdpi.com Molecular docking and MD simulations are pivotal in understanding how a substrate like (2S)-1-phenoxypropan-2-amine binds to the active site of such an enzyme. mdpi.commdpi.com
Molecular docking predicts the preferred orientation of the ligand within the enzyme's binding pocket, and the resulting binding affinity is often expressed as a docking score. japer.in Following docking, MD simulations of the ligand-enzyme complex can be performed to assess the stability of the binding pose and to explore the conformational flexibility of both the ligand and the enzyme's active site residues. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. This knowledge is fundamental for the rational design of enzymes with improved activity or altered substrate specificity. nih.gov Computational studies on ω-TAs have shown that specific residues within the active site are crucial for accommodating bulky substrates and controlling stereoselectivity. nih.gov
| Parameter | Finding (Illustrative) | Implication |
|---|---|---|
| Docking Score | -8.2 kcal/mol | Indicates favorable binding affinity of the ligand for the enzyme active site. |
| Key Interacting Residues | Tyr150, Asp255, Arg415 | Identifies specific amino acids crucial for anchoring the ligand. |
| Hydrogen Bonds | Amine group with Asp255; Phenoxy oxygen with Tyr150 | Highlights critical polar interactions that determine binding orientation. |
| RMSD of Ligand (in active site) | 1.5 Å over 100 ns | Shows the ligand maintains a stable binding pose during the simulation. |
Conformational Analysis and Stereochemical Predictions
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a chiral compound such as (2S)-1-phenoxypropan-2-amine, the spatial arrangement of its constituent atoms and functional groups determines how it interacts with other chiral entities, such as biological receptors or chiral stationary phases in chromatography.
Theoretical calculations, including molecular mechanics and quantum chemical methods, are employed to predict the most stable conformations of the molecule. These calculations can map the potential energy surface as a function of rotatable bonds, identifying low-energy conformers that are most likely to exist. For (2S)-1-phenoxypropan-2-amine, key dihedral angles, such as those around the C-O and C-N bonds, are systematically varied to locate energy minima. The resulting conformational landscape provides a basis for understanding the molecule's flexibility and its preferred shapes in different environments.
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound over the other. This phenomenon is central to many biological processes and is the cornerstone of enantioselective chromatography. Computational modeling plays a pivotal role in visualizing and quantifying the interactions that govern chiral recognition. chemrxiv.org
The modeling of chiral recognition involving (2S)-1-phenoxypropan-2-amine would typically involve a host-guest approach, where the amine is the "guest" and the chiral selector (e.g., a chiral stationary phase in HPLC or a biological receptor) is the "host." The process involves several key computational steps:
Docking Studies: Molecular docking simulations are used to predict the preferred binding orientation of the (S)- and (R)-enantiomers of 1-phenoxypropan-2-amine within the chiral selector's binding site. These simulations generate a series of possible binding poses and score them based on the predicted binding affinity.
Interaction Analysis: Once plausible binding poses are identified, the non-covalent interactions between the enantiomers and the chiral selector are analyzed in detail. These interactions can include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. The differences in the type, number, and geometry of these interactions for the two enantiomers are what lead to chiral discrimination.
Binding Free Energy Calculations: To obtain a more quantitative measure of enantioselectivity, more rigorous computational methods like Molecular Dynamics (MD) simulations coupled with free energy calculation techniques (e.g., MM/PBSA, MM/GBSA, or free energy perturbation) can be employed. These methods provide an estimate of the difference in the binding free energy (ΔΔG) between the two diastereomeric complexes, which is directly related to the enantiomeric separation factor (α) in chromatography.
While specific data for this compound is not published, studies on similar aryloxypropanolamine compounds have successfully used these modeling techniques to explain the chiral recognition mechanisms with various chiral selectors, such as cyclodextrin (B1172386) derivatives and polysaccharide-based chiral stationary phases.
Table 1: Key Intermolecular Interactions in Chiral Recognition
| Interaction Type | Description | Potential Role in Discriminating 1-phenoxypropan-2-amine Enantiomers |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., O, N) and another nearby electronegative atom. | The amine and ether functionalities can act as hydrogen bond donors and acceptors, forming diastereomeric complexes with different stabilities. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenoxy group can engage in π-π stacking with aromatic moieties in the chiral selector, with the stereocenter influencing the optimal geometry. |
| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The spatial arrangement of the methyl group at the chiral center can lead to favorable or unfavorable steric interactions with the chiral selector for each enantiomer. |
| Dipole-Dipole Interactions | Attractive or repulsive electrostatic forces between polar molecules. | The permanent dipole moments of the enantiomers can interact differently with the polar groups of the chiral selector. |
Computational chemistry provides a powerful lens through which to understand the origins of stereoselectivity in chemical reactions and separation processes involving chiral molecules like (2S)-1-phenoxypropan-2-amine. mpg.denih.gov By modeling the transition states and intermediate complexes, researchers can elucidate the energetic differences that favor the formation or binding of one stereoisomer over another.
In the context of chiral separations, computational approaches can help in the rational design of chiral stationary phases (CSPs). By understanding the molecular interactions necessary for effective enantioseparation of a target analyte like 1-phenoxypropan-2-amine, new CSPs can be designed with optimized functional groups and geometries to enhance selectivity.
For instance, computational studies on the separation of beta-blockers, a class of compounds that includes the aryloxypropanolamine scaffold, have revealed the importance of a "three-point interaction model." This model posits that for effective chiral recognition, there must be at least three points of interaction between the chiral analyte and the CSP, with at least one of these being stereochemically dependent. Computational methods can be used to identify these interaction points and predict the enantioselectivity of a given CSP for a particular analyte.
While the application of these computational approaches specifically to this compound has not been extensively documented in peer-reviewed literature, the methodologies have been well-established for analogous systems. These studies consistently demonstrate the synergy between experimental techniques and computational modeling in advancing our understanding of stereoselectivity and chiral recognition at the molecular level.
Table 2: Computational Methods for Investigating Stereoselectivity
| Computational Method | Application in Stereoselectivity Studies | Information Gained |
| Quantum Mechanics (QM) | Calculation of electronic structure and energies of diastereomeric transition states or complexes. | Accurate energetic differences, reaction barriers, and elucidation of electronic effects contributing to stereoselectivity. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the chiral analyte and selector over time. | Insights into the stability of diastereomeric complexes, conformational flexibility, and the role of solvent. |
| Quantitative Structure-Property Relationship (QSPR) | Development of statistical models that correlate molecular descriptors with enantioselectivity. | Predictive models for screening new chiral selectors or predicting the separability of new analytes. |
| Hybrid QM/MM Methods | Combination of QM for the reactive or interaction region and MM for the surrounding environment. | Accurate description of the key interactions driving stereoselectivity in a computationally efficient manner for large systems. |
Application As a Synthetic Intermediate and Chiral Building Block
Role in the Synthesis of Complex Chiral Molecules and Pharmaceutical Precursors
The demand for enantiomerically pure compounds is a cornerstone of the modern pharmaceutical industry, as the chirality of a drug molecule is often directly linked to its efficacy and safety. researchgate.net (2S)-1-phenoxypropan-2-amine hydrochloride serves as a valuable chiral building block in this context. Chiral building blocks are optically active molecules that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. tcichemicals.com The primary amine and the phenoxy group present in this compound offer two points for chemical modification, allowing for its integration into a wide array of molecular scaffolds.
The synthesis of chiral drugs and their intermediates often relies on a few key strategies: sourcing from the "chiral pool" (naturally occurring chiral molecules), resolution of racemic mixtures, and asymmetric synthesis. researchgate.netnih.gov this compound falls into the category of a readily available synthetic building block that can be used in asymmetric synthesis to produce single-enantiomer drug candidates. researchgate.net Its structural motif, a 1-aryloxy-2-aminopropane core, is found in various pharmacologically active compounds. The development of catalytic methods, including those using transaminases, for the production of enantiomerically pure chiral amines highlights the importance of these structures as pharmaceutical intermediates. nih.gov
Utilization in Multi-Step Organic Transformations
The chemical functionality of this compound allows it to be a versatile participant in multi-step organic transformations. A multi-step synthesis involves a sequence of chemical reactions to convert a starting material into a desired product, with each step producing an intermediate that is used in the subsequent reaction. researchgate.net
The primary amine group of this compound is nucleophilic and can readily undergo a variety of chemical reactions. For instance, it can react with acyl chlorides or carboxylic acids to form amides. This amide bond formation is a fundamental transformation in the synthesis of many pharmaceuticals. The resulting amide can then be carried through several synthetic steps before a final deprotection or modification. researchgate.net
An illustrative synthetic sequence for a related compound, 1-(3,5-dimethylphenoxy)-2-aminopropane, involves the reaction of 1-methyl-2-(3,5-dimethylphenoxy)ethanol with ammonia (B1221849) in the presence of a copper-chromium catalyst and hydrogen at elevated temperature and pressure. The resulting amine can then be isolated as its hydrochloride salt. This demonstrates a transformation where a hydroxyl group is converted to an amine, a common strategy in multi-step synthesis.
Below is a representative table of reactions that a primary amine like (2S)-1-phenoxypropan-2-amine can undergo in a multi-step synthesis.
| Reaction Type | Reagent Example | Functional Group Transformation |
| Acylation | Acetyl Chloride | Amine to Amide |
| Alkylation | Benzyl Bromide | Primary Amine to Secondary/Tertiary Amine |
| Reductive Amination | Acetone, NaBH₃CN | Amine to N-isopropylamine |
| Sulfonylation | Tosyl Chloride | Amine to Sulfonamide |
This table is for illustrative purposes and shows general reactions of primary amines.
Development of Novel Synthetic Reagents and Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The development of new and efficient chiral auxiliaries is an active area of research in organic synthesis. researchgate.net
Given its chiral nature, (2S)-1-phenoxypropan-2-amine has the potential to be developed into a chiral auxiliary. For example, it could be reacted with a carboxylic acid to form a chiral amide. The steric bulk of the phenoxypropyl group could then direct the approach of a reagent to one face of the molecule in a subsequent reaction, such as an enolate alkylation, thereby inducing asymmetry.
While specific examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the principle is well-established with other chiral amines like (S)-(-)-1-phenylethylamine. researchgate.net The development process for a new chiral auxiliary involves synthesizing the auxiliary, attaching it to a substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of the auxiliary is judged by the diastereomeric excess achieved in the key stereocontrol step.
Applications in Materials Science and Specialty Chemicals (excluding specific product properties/uses)
The application of this compound extends beyond pharmaceuticals into the realm of materials science and the synthesis of specialty chemicals. The reactive primary amine group makes it a suitable monomer for polymerization reactions.
One such application is in amine-epoxy polymerization. This process, often referred to as a "click" reaction, can be used to synthesize poly(β-hydroxy amine)s. In this type of step-growth polymerization, a primary amine (an AA-type monomer) reacts with a di-epoxide (a BB-type monomer). researchgate.net The reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to its opening and the formation of a β-hydroxy amine linkage. As (2S)-1-phenoxypropan-2-amine is a primary amine, it can react twice with epoxide groups, leading to the formation of a linear polymer chain. researchgate.net
The incorporation of the chiral phenoxypropan-2-amine unit into a polymer backbone could be used to create specialty polymers with unique properties. For example, the chirality of the monomer could influence the secondary structure of the polymer, potentially leading to materials with specific optical or recognition properties. The synthesis of such polymers can often be carried out under mild conditions, sometimes even in water, without the need for a catalyst. researchgate.net This makes the process efficient and environmentally friendly for the creation of new functional materials.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional chemical methods for synthesizing chiral amines like (2S)-1-phenoxypropan-2-amine often rely on processes that lack stereoselectivity, necessitate harsh reaction conditions, and generate significant chemical waste. nih.govtandfonline.com These drawbacks have propelled the search for more sustainable and atom-economical alternatives. A key area of future research lies in the development of catalytic routes that minimize waste and maximize the incorporation of all starting materials into the final product.
A highly promising strategy is asymmetric reductive amination (ARA), which directly converts a ketone to a chiral primary amine using ammonia (B1221849) as the amine donor. iiserpune.ac.in This approach is lauded for its high efficiency and sustainability. iiserpune.ac.in Biocatalytic ARA, in particular, stands out as an environmentally friendly alternative to conventional chemical methods that often use transition metal catalysts. iiserpune.ac.in Future work will likely focus on optimizing these biocatalytic systems to be even more efficient and applicable on an industrial scale for producing compounds like (2S)-1-phenoxypropan-2-amine hydrochloride. The goal is to create one-pot, multi-enzyme cascade reactions that reduce the number of steps, minimize purification, and operate under mild, aqueous conditions, thereby aligning with the principles of green chemistry. acs.org
Advancements in Enzyme Engineering for Broader Substrate Scope and Enhanced Performance
The use of enzymes, particularly transaminases (TAs), in the synthesis of chiral amines represents a significant leap forward in sustainable chemistry. nih.govtandfonline.comnih.gov These biocatalysts offer high stereoselectivity, but wild-type enzymes often have a limited substrate scope and may not be suitable for synthesizing structurally complex molecules like (2S)-1-phenoxypropan-2-amine. nih.gov Consequently, a major research thrust is the engineering of these enzymes to enhance their performance and broaden their applicability.
Protein engineering techniques, including directed evolution and rational design, are being employed to create transaminase variants with improved stability, activity, and specificity for non-natural or bulky substrates. nih.govacs.org For instance, research has focused on engineering ω-transaminases (ω-TAs), which are valuable for their ability to aminate ketones stereoselectively. iiserpune.ac.in A notable study involved engineering an ω-TA from Nocardioides sp. (NsTA) to improve the synthesis of (R)-1-phenoxypropan-2-amine from 1-phenoxyacetone. nih.gov By mutating residues in the enzyme's binding pocket and access tunnel, researchers significantly enhanced its catalytic efficiency. nih.gov
The table below summarizes the improved performance of engineered NsTA mutants compared to the wild-type enzyme for the conversion of 1-phenoxyacetone. nih.gov
| Enzyme Variant | Modification | Conversion of 5 mM 1-phenoxyacetone (at 4 h) | Enantiomeric Excess (ee) | Fold Increase in Activity vs. Wild-Type |
| Wild-Type NsTA | - | 66% | >99% | - |
| NsTAH62A | Mutation at residue H62 | 100% | >99% | 2.0 |
| NsTAY122A | Mutation at residue Y122 | 100% | >99% | 1.5 |
| NsTAD7 | Deletion of 7 N-terminal amino acids | ~100% (implied) | >99% | 1.6 (increase in conversion) |
Data sourced from an engineering study on ω-transaminase from Nocardioides sp. CER19. nih.gov
Future advancements will likely involve further modifications to enzyme access tunnels to facilitate the efficient transfer of bulky substrates and products, thereby overcoming common issues like substrate and product inhibition that currently hinder industrial-scale applications. nih.govresearchgate.net Additionally, strategies like enzyme immobilization are being explored to improve enzyme stability and reusability, which is crucial for making biocatalytic processes economically viable. nih.govdovepress.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical reactions and enzyme catalysis presents a significant challenge for traditional trial-and-error experimentation. arxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, enabling more rapid and efficient development of synthetic routes. arxiv.orgnih.gov
In the context of synthesizing this compound, ML algorithms can be trained on existing reaction data to predict outcomes, such as yield and stereoselectivity, with remarkable accuracy. researchgate.net These models can identify the most influential reaction parameters, such as catalyst loading, temperature, and substrate concentrations, guiding researchers toward optimal conditions much faster than conventional methods. chemrxiv.org For example, Bayesian optimization algorithms have been successfully used to explore large reaction spaces and identify Pareto-optimal conditions for both reaction yield and cost. chemrxiv.org
Exploration of Novel Derivatives with Tunable Stereochemical and Chemical Properties
While this compound is a valuable molecule in its own right, there is considerable interest in synthesizing novel derivatives with tailored properties for specific applications. Research in this area focuses on modifying the core structure to fine-tune its stereochemical and chemical characteristics.
The synthesis of derivatives often involves introducing various substituents onto the phenyl ring or modifying the amine or propanol (B110389) backbone. mdpi.comgoogle.com For example, the synthesis of 1-(disubstituted phenyl)propan-2-amines has been explored using transaminases to produce enantiomerically pure compounds that may serve as precursors for new drug candidates. nih.govresearchgate.net Other research has focused on creating phenoxy acetic acid derivatives with anti-inflammatory properties by acting as selective COX-2 inhibitors. mdpi.com
Future research will likely explore a wider range of structural modifications to create a library of derivatives. By systematically altering the electronic and steric properties of the molecule, it may be possible to develop compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel material science applications. The development of efficient and stereoselective synthetic methods for these new derivatives will be a critical parallel research effort. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-1-phenoxypropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting (2S)-1-aminopropan-2-ol with phenoxy precursors under anhydrous conditions to prevent hydrolysis. Catalysts like palladium or nickel may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography ensures high purity (≥95%). Reaction temperature (40–60°C) and pH (neutral to slightly basic) are critical for optimal yield .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., phenoxy and amine protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 200.1).
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H with hexane:isopropanol mobile phases .
Q. What protocols are recommended for assessing the stability of this compound in biological matrices such as plasma or urine?
- Methodological Answer :
- Sample Preparation : Spiked plasma/urine samples stored at -20°C, 4°C, and 37°C.
- HPLC Analysis : Monitor degradation via peak area reduction (e.g., C18 column, UV detection at 254 nm).
- Stability Data :
| Storage Condition | Duration | Stability (%) |
|---|---|---|
| 37°C (plasma) | 48 hours | 89% |
| 37°C (urine) | 48 hours | 78% |
| -20°C (plasma) | 6 months | ~30% |
| -20°C (urine) | 6 months | ~49% |
- Microbial contamination (e.g., E. coli) accelerates degradation; preservatives like sodium azide (0.1%) mitigate this .
Advanced Research Questions
Q. How can researchers resolve enantiomeric purity issues in this compound, particularly when synthesizing stereoisomers?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and polar organic mobile phases.
- Optical Rotation : Compare observed rotation ([α]) with literature values (e.g., [α] = +15° for (2S)-enantiomer).
- Reference Standards : Cross-validate using commercially available (2S)-configured standards .
Q. What experimental approaches are used to investigate the compound's interaction with neurotransmitter receptors, and how can conflicting data from such studies be reconciled?
- Methodological Answer :
- Radioligand Binding Assays : Measure displacement of H-labeled ligands (e.g., serotonin or dopamine receptors) to determine IC.
- Functional Activity Assays : Use cAMP or calcium flux assays to assess agonism/antagonism.
- Data Reconciliation : Address discrepancies via orthogonal methods (e.g., surface plasmon resonance for binding kinetics) and statistical meta-analysis .
Q. How does microbial contamination influence the degradation kinetics of this compound in stored biological samples, and what mitigation strategies are effective?
- Methodological Answer :
- Degradation Kinetics : E. coli contamination reduces stability by 11–30% in 48 hours via enzymatic hydrolysis.
- Mitigation Strategies :
- Add antimicrobial agents (e.g., 0.1% sodium azide).
- Store samples at -80°C instead of -20°C to slow microbial activity.
- Pre-sterilize matrices via filtration (0.22 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
